molecular formula C15H15N3O4S B2851085 Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate CAS No. 905692-11-7

Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2851085
CAS RN: 905692-11-7
M. Wt: 333.36
InChI Key: CRPNGRGOTOZCQT-UHFFFAOYSA-N
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Description

“Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate” is a chemical compound that has been used in the fabrication of functional supramolecular assemblies and materials . It is a derivative of 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy), which is known for its high association constants .


Synthesis Analysis

This compound can be synthesized using UPy-based isocyanates and aspartic acid . The synthesis process involves a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl group attached to a thioacetyl group, which is further attached to an amino group on a benzoate molecule .

Future Directions

The future directions for research on this compound could involve further exploration of its pH-responsive self-assembling behavior and its potential applications in the fabrication of functional supramolecular assemblies and materials . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-7-13(18-15(21)16-9)23-8-12(19)17-11-5-3-10(4-6-11)14(20)22-2/h3-7H,8H2,1-2H3,(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNGRGOTOZCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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